[(2-Methoxypyridin-3-yl)methyl](2-methylpropyl)amine
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Overview
Description
(2-Methoxypyridin-3-yl)methylamine is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)methylamine typically involves the reaction of 2-methoxypyridine with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 2-methoxypyridine with 2-methylpropylamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (2-Methoxypyridin-3-yl)methylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Methoxypyridin-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2-Methoxypyridin-3-yl)methylamine can be compared with other similar compounds, such as:
(2-Methoxypyridin-4-yl)methylamine: Similar structure but with the methoxy group at the 4-position instead of the 3-position.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide functional group.
Quinolinyl-pyrazoles: Compounds containing both quinoline and pyrazole rings
The uniqueness of (2-Methoxypyridin-3-yl)methylamine lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H18N2O/c1-9(2)7-12-8-10-5-4-6-13-11(10)14-3/h4-6,9,12H,7-8H2,1-3H3 |
InChI Key |
ATXJLIPVTVKACC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=C(N=CC=C1)OC |
Origin of Product |
United States |
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